molecular formula C15H31NO3 B015362 tert-Butyl (10-hydroxydecyl)carbamate CAS No. 173606-54-7

tert-Butyl (10-hydroxydecyl)carbamate

Cat. No. B015362
M. Wt: 273.41 g/mol
InChI Key: ZEWLESIFIREKBL-UHFFFAOYSA-N
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Description

"tert-Butyl (10-hydroxydecyl)carbamate" is a chemical compound that has garnered attention in various fields of organic chemistry due to its unique structure and properties. It is relevant in the synthesis of various organic compounds and intermediates.

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate, utilizing sodium benzenesulfinate and formic acid in methanol-water mixtures (Guinchard, Vallée, & Denis, 2005). This method has been shown to be effective for producing sulfones that behave as N-(Boc)-protected nitrones, useful as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and related compounds has been extensively studied. For instance, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the synthesis of carbocyclic analogues, has been determined, revealing details about the substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including interactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005). Additionally, they have been used in the synthesis of various biologically active compounds, demonstrating their versatility in chemical reactions.

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. However, specific details on these properties for "tert-Butyl (10-hydroxydecyl)carbamate" were not readily available in the searched papers.

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are important for understanding how tert-butyl carbamates behave under different conditions. They are known to be reactive with various electrophiles and can undergo transformations under specific conditions, as shown in the synthesis and reactions of silyl carbamates (Sakaitani & Ohfune, 1990).

Scientific Research Applications

1. Application in X-ray Structure Determination

  • Summary of Application: The compound tert-butyl N-hydroxycarbamate has been used in the determination of X-ray structures .
  • Methods of Application: The compound was prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .
  • Results or Outcomes: The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .

2. Application in Anionic Polymerization

  • Summary of Application: The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) is reported. BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
  • Methods of Application: BocAz was synthesized from ethanolamine by first reacting ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. The subsequent reaction with tosyl chloride in the presence of KOH produced the desired BocAz as a viscous liquid .
  • Results or Outcomes: The BOC group activates the aziridine for Anionic-Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .

3. Application in Palladium-Catalyzed Synthesis

  • Summary of Application: tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

4. Application in Chemical Transformations

  • Summary of Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .

5. Application in Biosynthetic and Biodegradation Pathways

  • Summary of Application: The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

6. Application in Diels Alder Reaction

  • Summary of Application: The compound tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile .

4. Application in Chemical Transformations

  • Summary of Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .

5. Application in Biosynthetic and Biodegradation Pathways

  • Summary of Application: The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

6. Application in Diels Alder Reaction

  • Summary of Application: The compound tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile .

Safety And Hazards

The safety data sheet for tert-butyl carbamate suggests avoiding dust formation and inhalation, and using personal protective equipment as required8. It should not be released into the environment9.


properties

IUPAC Name

tert-butyl N-(10-hydroxydecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLESIFIREKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402384
Record name 10-(t-Boc-amino)-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (10-hydroxydecyl)carbamate

CAS RN

173606-54-7
Record name 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173606-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(t-Boc-amino)-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Geyer - 2023 - opus.bibliothek.uni-wuerzburg.de
As part of the parasympathetic nervous system, muscarinic receptors are involved in the regulation of numerous functions in the human body. However, targeting a specific subtype of …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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